molecular formula C21H20N2O B13717641 N,N,3-Trimethyl-4-(10H-phenoxazin-10-yl)aniline

N,N,3-Trimethyl-4-(10H-phenoxazin-10-yl)aniline

Cat. No.: B13717641
M. Wt: 316.4 g/mol
InChI Key: VKDJORIZQUZXIX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,3-Trimethyl-4-(10H-phenoxazin-10-yl)aniline typically involves the reaction of phenoxazine derivatives with aniline derivatives under specific conditions. One common method includes the use of triphenylamine and phenoxazine as donors and benzo[c][1,2,5]thiadiazole as an acceptor to construct a hot exciton skeleton . The reaction conditions often involve the use of solvents like dichloromethane or toluene and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps like purification through column chromatography and recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

N,N,3-Trimethyl-4-(10H-phenoxazin-10-yl)aniline undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Common substitution reactions include halogenation, nitration, and sulfonation, often using reagents like bromine, nitric acid, and sulfuric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Bromine in carbon tetrachloride for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenoxazine-10-oxide, while reduction could produce phenoxazine-10-amine derivatives.

Mechanism of Action

The mechanism of action of N,N,3-Trimethyl-4-(10H-phenoxazin-10-yl)aniline involves its interaction with molecular targets and pathways. In biological systems, it may act by inhibiting specific enzymes or receptors, leading to its therapeutic effects. In material science, its electroluminescent properties are due to the precise regulation of excited states, which is achieved through the large twisted conformation of the phenoxazine moiety .

Properties

Molecular Formula

C21H20N2O

Molecular Weight

316.4 g/mol

IUPAC Name

N,N,3-trimethyl-4-phenoxazin-10-ylaniline

InChI

InChI=1S/C21H20N2O/c1-15-14-16(22(2)3)12-13-17(15)23-18-8-4-6-10-20(18)24-21-11-7-5-9-19(21)23/h4-14H,1-3H3

InChI Key

VKDJORIZQUZXIX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N(C)C)N2C3=CC=CC=C3OC4=CC=CC=C42

Origin of Product

United States

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